molecular formula C23H48O3 B15161691 2-Ethoxy-3-(octadecyloxy)propan-1-OL CAS No. 149576-44-3

2-Ethoxy-3-(octadecyloxy)propan-1-OL

Cat. No.: B15161691
CAS No.: 149576-44-3
M. Wt: 372.6 g/mol
InChI Key: CZAKFVNWRCMVRI-UHFFFAOYSA-N
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Description

2-Ethoxy-3-(octadecyloxy)propan-1-OL is an organic compound that belongs to the class of alcohols It is characterized by the presence of an ethoxy group, an octadecyloxy group, and a hydroxyl group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3-(octadecyloxy)propan-1-OL typically involves the reaction of 2-ethoxypropan-1-ol with octadecanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-(octadecyloxy)propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The ethoxy and octadecyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkanes.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Ethoxy-3-(octadecyloxy)propan-1-OL has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-(octadecyloxy)propan-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. The ethoxy and octadecyloxy groups can interact with hydrophobic regions of biomolecules, affecting their stability and activity. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-3-(octadecyloxy)propan-1-OL
  • 2-Propoxy-3-(octadecyloxy)propan-1-OL
  • 2-Butoxy-3-(octadecyloxy)propan-1-OL

Uniqueness

2-Ethoxy-3-(octadecyloxy)propan-1-OL is unique due to the presence of both ethoxy and octadecyloxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are desired.

Properties

CAS No.

149576-44-3

Molecular Formula

C23H48O3

Molecular Weight

372.6 g/mol

IUPAC Name

2-ethoxy-3-octadecoxypropan-1-ol

InChI

InChI=1S/C23H48O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-22-23(21-24)26-4-2/h23-24H,3-22H2,1-2H3

InChI Key

CZAKFVNWRCMVRI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(CO)OCC

Origin of Product

United States

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